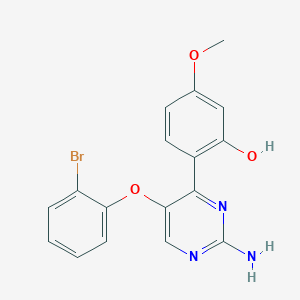
2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-methoxyphenol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ABPP, has shown promising results in various fields of research, including biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
Antiviral Activity
Research on related pyrimidine derivatives has demonstrated antiviral properties, particularly against retroviruses. For instance, derivatives of 2,4-diaminopyrimidine showed marked inhibition of retrovirus replication in cell culture, suggesting potential applications in antiretroviral therapy. These findings highlight the relevance of pyrimidine derivatives in the development of antiviral agents, which could extend to compounds like 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-methoxyphenol (Hocková et al., 2003).
Antifungal Effects
Pyrimidine derivatives have also been explored for their antifungal properties. Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have shown significant antifungal activity against Aspergillus terreus and Aspergillus niger. This suggests potential applications in combating fungal infections, which could be relevant to the research and development of new antifungal agents based on the structure of this compound (N. N. Jafar et al., 2017).
Analgesic and Anti-Pyretic Activities
Compounds with a pyrimidine structure have been evaluated for their potential analgesic and anti-pyretic effects. Novel pyrimidine derivatives of the coumarin moiety have shown significant activities in these areas, comparable to standard drugs. This indicates a promising avenue for the development of new pain relief and fever-reducing medications, potentially including derivatives like this compound (Rangappa S. Keri et al., 2010).
Antimicrobial Activity
Research into pyrimidine derivatives has uncovered their antimicrobial potential. For example, a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives demonstrated in vitro antimicrobial activity. These findings support the exploration of compounds like this compound as bases for new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).
Aldose Reductase Inhibition and Antioxidant Activity
Pyrimidine derivatives have shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications, and exhibiting antioxidant properties. This suggests applications in managing diabetes and oxidative stress-related conditions, which could be relevant for derivatives such as this compound (C. La Motta et al., 2007).
Propriétés
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-23-10-6-7-11(13(22)8-10)16-15(9-20-17(19)21-16)24-14-5-3-2-4-12(14)18/h2-9,22H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGDSFFDPPYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

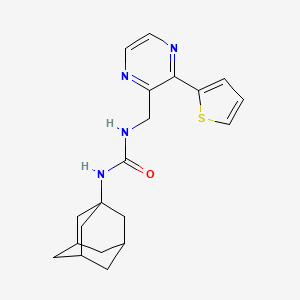
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
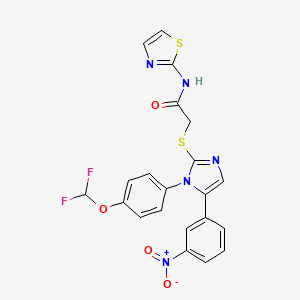
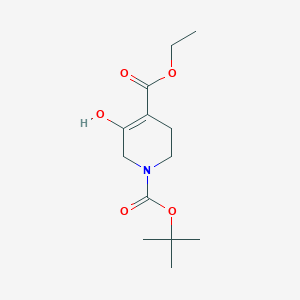
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)

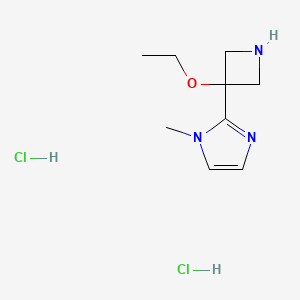
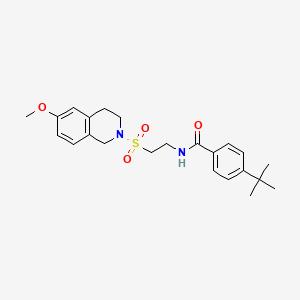
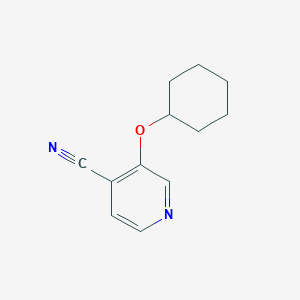
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
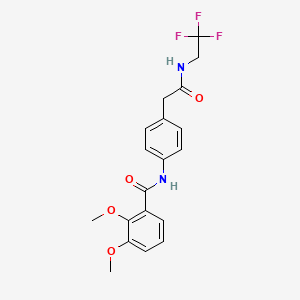
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)